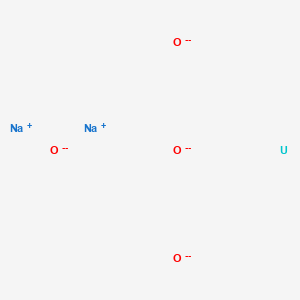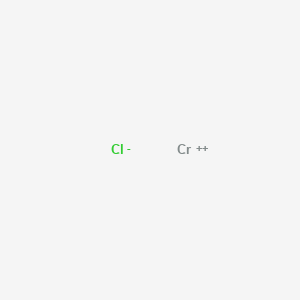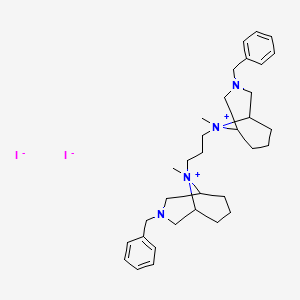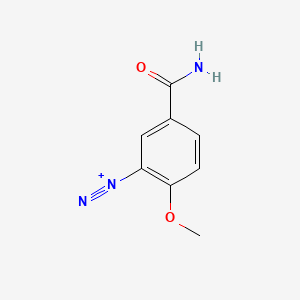![molecular formula C14H21Cl2NO2S B13735092 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride CAS No. 35859-44-0](/img/structure/B13735092.png)
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H21Cl2NO2S and a molecular weight of 338.293 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group and a sulfanylacetyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-chlorophenyl)thioacetic acid with 2-(diethylamino)ethyl alcohol in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to achieve high purity levels.
Quality Control: Ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for its biological activity.
Pathways: Inhibition or activation of specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-bromophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-fluorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
- 2-[2-(4-methylphenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
Uniqueness
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
35859-44-0 |
|---|---|
Fórmula molecular |
C14H21Cl2NO2S |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO2S.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
Clave InChI |
SGOFCKYJVQMSEE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)CSC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


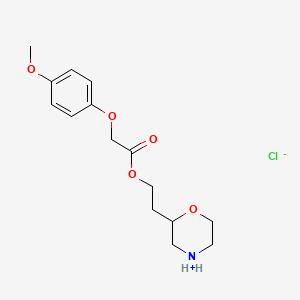

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
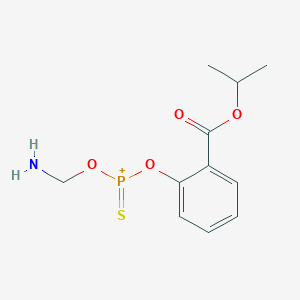


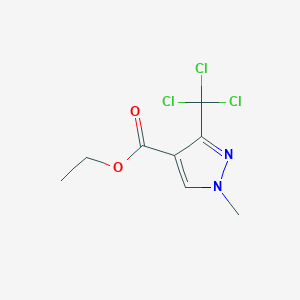
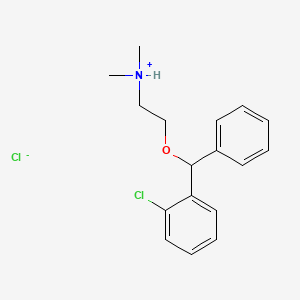
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
